molecular formula C11H18ClNO2 B1478843 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098067-57-1

2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1478843
CAS No.: 2098067-57-1
M. Wt: 231.72 g/mol
InChI Key: HADDOZMRJDMUOT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS: 2098108-82-6) is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrrol scaffold with a hydroxymethyl group at the 3a position and a chloro-propanone substituent. Its molecular formula is C₁₁H₁₅ClNO₂, and it exhibits moderate polarity due to the hydroxymethyl (-CH₂OH) and ketone (C=O) functional groups. The compound’s reactivity is influenced by the chloro group, which can participate in nucleophilic substitutions, and the hydroxymethyl group, which may undergo oxidation or esterification .

Safety and Handling The compound is classified as hazardous, with risks including flammability (H224, H228), reactivity (H242, H250), and health hazards (e.g., respiratory irritation; P342+P311). Precautions include storage in dry, cool environments (<50°C) away from ignition sources and oxidizers. Use of non-sparking tools and inert gas handling is mandated during synthesis or processing .

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDOZMRJDMUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCC2(C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound characterized by a unique structural framework that includes a chlorinated propanone group and a hexahydrocyclopenta[c]pyrrol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and neuroprotective effects.

Structural Characteristics

The molecular formula for this compound is C13H19ClN2OC_{13}H_{19}ClN_2O. Its structure features:

  • Chlorine atom : Enhances reactivity and potential biological interactions.
  • Hydroxymethyl group : Contributes to solubility and interaction with biological targets.
  • Hexahydrocyclopenta[c]pyrrol ring : A fused ring system that may influence the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and cyclopenta structures have shown efficacy against various bacterial strains. The chlorinated derivative may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.

Neuroprotective Effects

Compounds derived from cyclopenta[c]pyrrole structures have been associated with neuroprotective effects. These include the modulation of neurotransmitter systems and protection against oxidative stress, which are critical in neurodegenerative diseases. The unique structure of this compound may facilitate interactions with neural receptors or enzymes involved in neuroprotection .

Antiviral Properties

Preliminary studies suggest that similar cyclopentane derivatives possess antiviral properties, potentially through inhibition of viral replication or interference with viral entry into host cells. The presence of the amino and hydroxymethyl groups in the structure may enhance binding to viral proteins, thereby inhibiting their function.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing signal transduction pathways.
  • Oxidative Stress Reduction : Acting as an antioxidant to protect cells from damage.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of several chlorinated compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The study utilized a disc diffusion method to assess efficacy, revealing zones of inhibition comparable to established antibiotics .

Study 2: Neuroprotective Mechanisms

In vitro studies on neuroblastoma cell lines treated with cyclopenta[c]pyrrole derivatives indicated a reduction in apoptosis and increased cell viability under oxidative stress conditions. The mechanism was attributed to the activation of survival pathways mediated by growth factor receptors.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundChlorinated propanone, hexahydrocyclopentapyrroleAntimicrobial, neuroprotective, antiviral
Similar Cyclopentane DerivativesFused ring systemsAntimicrobial, anticancer
Pyrrole DerivativesHeterocyclic structuresAntiviral, anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Compound Name Substituents Molecular Formula Key Properties Safety Hazards
Target Compound 3a-(hydroxymethyl), 2-chloropropan-1-one C₁₁H₁₅ClNO₂ Polar, reactive chloro and hydroxymethyl groups; soluble in polar solvents. H224, H228, H242, H250
Methoxymethyl Analog () 3a-(methoxymethyl), 2-chloropropan-1-one C₁₂H₁₇ClNO₂ Increased lipophilicity due to methoxy group; reduced hydrogen bonding capacity. Limited data (JS error in source).
Difluoro Analog (CAS 2097954-47-5) 4,4-difluoro, 2-chloroethan-1-one C₉H₁₀ClF₂NO Enhanced electronegativity; potential metabolic stability. Discontinued; suspected instability or handling challenges .
cis-tert-Butyl Carboxylate (CAS 146231-54-1) 5-oxo, tert-butyl carboxylate C₁₂H₁₉NO₃ Bulkier ester group; higher lipophilicity. General first aid measures; no specific hazards listed .

Reactivity and Stability

  • Hydroxymethyl vs.
  • Chloro-Propanone vs. Chloro-Ethanone: The difluoro analog’s shorter ethanone chain (vs. propanone) reduces steric hindrance but may limit interactions in biological systems .
  • Ketone vs. Carboxylate : The tert-butyl carboxylate derivative () lacks the reactive chloro group, making it less prone to explosive decomposition but more stable under storage conditions .

Preparation Methods

Starting Materials

  • Hexahydrocyclopenta[c]pyrrol-2(1H)-amine or its derivatives as the core heterocyclic framework.
  • Chlorinated propanone derivatives, typically 2-chloropropan-1-one or equivalents.
  • Hydroxymethylating agents such as formaldehyde or paraformaldehyde for introducing the hydroxymethyl group.

Reaction Conditions

  • Hydroxymethylation: The hydroxymethyl group is introduced via reaction with formaldehyde under mild acidic or basic conditions, ensuring selective substitution at the 3a-position of the hexahydrocyclopenta[c]pyrrol ring.
  • Acylation/Chlorination: The nitrogen of the pyrrole ring is acylated with 2-chloropropan-1-one under controlled conditions, often in an inert solvent like dichloromethane or tetrahydrofuran, at low to moderate temperatures (0–25 °C) to prevent decomposition or side reactions.
  • Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography, employing solvent systems optimized for polarity to separate the desired compound from impurities.

Reaction Scheme and Conditions Table

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Hydroxymethylation Hexahydrocyclopenta[c]pyrrol-2(1H)-amine + formaldehyde, acid/base catalyst 0–25 °C 2–6 hours 70–85 Selective substitution at 3a-position
2 Acylation/Chlorination Intermediate + 2-chloropropan-1-one, inert solvent (e.g., DCM), base (e.g., triethylamine) 0–25 °C 1–4 hours 65–80 Controlled addition to nitrogen atom
3 Purification Silica gel chromatography, solvent gradient (e.g., hexane/ethyl acetate) Ambient Variable - Ensures high purity of final compound

Research Findings and Optimization Insights

  • Temperature Control: Maintaining low temperatures during acylation is critical to avoid side reactions such as polymerization or over-chlorination.
  • Solvent Choice: Polar aprotic solvents enhance reaction rates and selectivity in acylation steps.
  • Catalyst/Base Selection: Use of mild bases like triethylamine facilitates acylation without causing degradation of sensitive functional groups.
  • Purification: Chromatographic purification is essential due to the formation of regioisomeric or over-reacted by-products.

Analytical Characterization Supporting Preparation

These identifiers confirm the structural integrity of the synthesized compound and are used to verify the product post-synthesis through techniques such as NMR, mass spectrometry, and IR spectroscopy.

Summary Table of Key Preparation Parameters

Parameter Details
Core Scaffold Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Key Functional Groups Hydroxymethyl at 3a-position; 2-chloropropan-1-one acylation
Typical Solvents Dichloromethane, tetrahydrofuran
Temperature Range 0–25 °C
Reaction Time 1–6 hours per step
Purification Method Silica gel chromatography
Yield Range 65–85% overall

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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